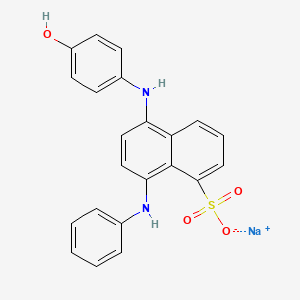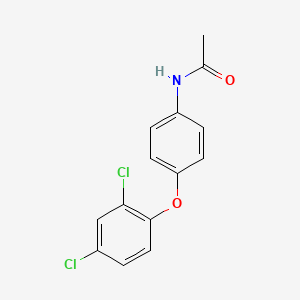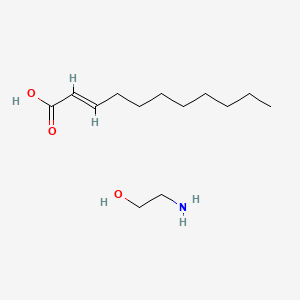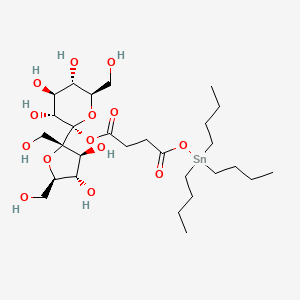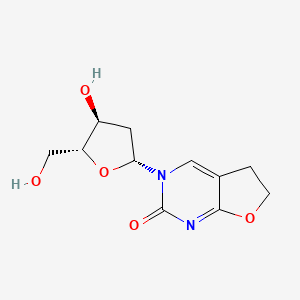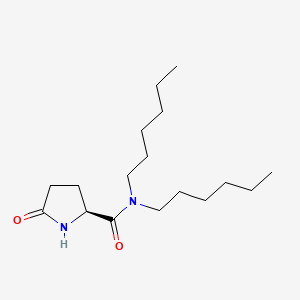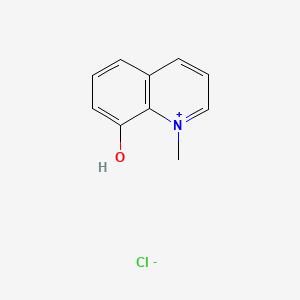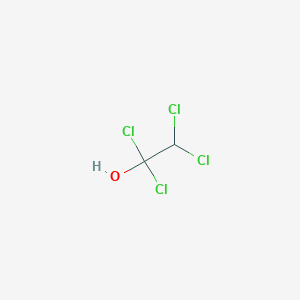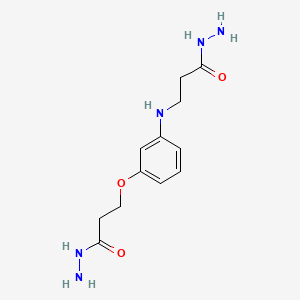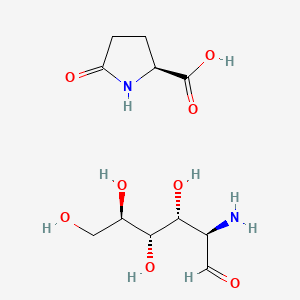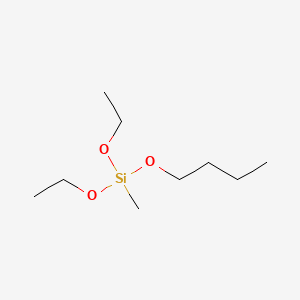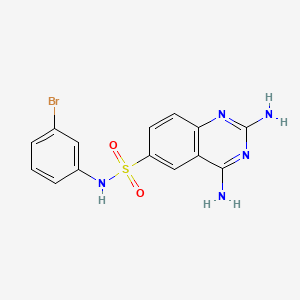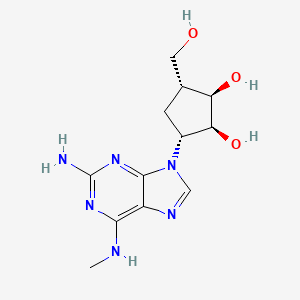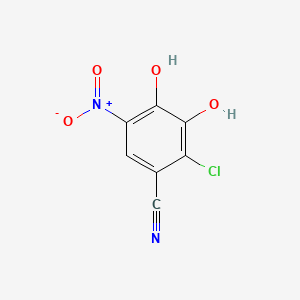
2-Chloro-3,4-dihydroxy-5-nitrobenzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-3,4-dihydroxy-5-nitrobenzonitrile is an organic compound with the molecular formula C7H3ClN2O4 It is a derivative of benzonitrile, characterized by the presence of chloro, hydroxy, and nitro functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3,4-dihydroxy-5-nitrobenzonitrile typically involves the nitration of 2-chloro-3,4-dihydroxybenzonitrile. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to control the reaction rate and prevent over-nitration . The reaction conditions must be carefully monitored to ensure the selective introduction of the nitro group at the desired position on the aromatic ring.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis . Additionally, green chemistry approaches, such as the use of ionic liquids as solvents, have been explored to minimize environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-3,4-dihydroxy-5-nitrobenzonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form quinones under the influence of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.
Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium catalyst, iron powder in acidic medium
Substitution: Amines, thiols, sodium hydroxide (NaOH)
Major Products Formed
Oxidation: Quinones
Reduction: Amino derivatives
Substitution: Corresponding substituted benzonitriles
Aplicaciones Científicas De Investigación
2-Chloro-3,4-dihydroxy-5-nitrobenzonitrile has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals
Mecanismo De Acción
The mechanism of action of 2-Chloro-3,4-dihydroxy-5-nitrobenzonitrile involves its interaction with specific molecular targets and pathways. The compound’s nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The hydroxy groups may also participate in hydrogen bonding and other interactions with target proteins and enzymes, modulating their activities .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Chloro-4-nitrobenzonitrile
- 2-Amino-3-chloro-5-nitrobenzonitrile
- 4-Chloro-2-nitrobenzonitrile
Uniqueness
2-Chloro-3,4-dihydroxy-5-nitrobenzonitrile is unique due to the presence of both hydroxy and nitro groups on the aromatic ring, which imparts distinct chemical reactivity and biological properties
Propiedades
Número CAS |
125629-22-3 |
|---|---|
Fórmula molecular |
C7H3ClN2O4 |
Peso molecular |
214.56 g/mol |
Nombre IUPAC |
2-chloro-3,4-dihydroxy-5-nitrobenzonitrile |
InChI |
InChI=1S/C7H3ClN2O4/c8-5-3(2-9)1-4(10(13)14)6(11)7(5)12/h1,11-12H |
Clave InChI |
FCCMPPPCJVQGBC-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=C(C(=C1[N+](=O)[O-])O)O)Cl)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


